molecular formula C4H6N2O2 B6164674 3-(hydroxymethyl)-1H-pyrazol-4-ol CAS No. 2308682-20-2

3-(hydroxymethyl)-1H-pyrazol-4-ol

Cat. No.: B6164674
CAS No.: 2308682-20-2
M. Wt: 114.1
InChI Key:
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Description

3-(hydroxymethyl)-1H-pyrazol-4-ol is a heterocyclic organic compound that features a pyrazole ring with a hydroxymethyl group at the 3-position and a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(hydroxymethyl)-1H-pyrazol-4-ol can be achieved through several methods. One common approach involves the reaction of hydrazine with an appropriate β-keto ester to form the pyrazole ring, followed by hydroxymethylation at the 3-position. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(hydroxymethyl)-1H-pyrazol-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: 3-(carboxymethyl)-1H-pyrazol-4-ol.

    Reduction: 3-(hydroxymethyl)-1H-pyrazol-4-amine.

    Substitution: Various alkyl or acyl derivatives depending on the substituent used.

Scientific Research Applications

3-(hydroxymethyl)-1H-pyrazol-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(hydroxymethyl)-1H-pyrazol-4-ol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as receptors or proteins. The hydroxymethyl and hydroxyl groups can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(hydroxymethyl)-1H-pyrazole: Lacks the hydroxyl group at the 4-position.

    4-hydroxy-1H-pyrazole: Lacks the hydroxymethyl group at the 3-position.

    3,5-dimethyl-1H-pyrazole: Contains methyl groups instead of hydroxymethyl and hydroxyl groups.

Uniqueness

3-(hydroxymethyl)-1H-pyrazol-4-ol is unique due to the presence of both hydroxymethyl and hydroxyl groups, which can participate in a variety of chemical reactions and interactions. This dual functionality makes it a versatile compound for use in different fields, offering advantages in terms of reactivity and binding properties compared to similar compounds.

Properties

CAS No.

2308682-20-2

Molecular Formula

C4H6N2O2

Molecular Weight

114.1

Purity

95

Origin of Product

United States

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